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Compound of Interest

Compound Name: 5-Bromo-2-fluoro-3-nitrotoluene

Cat. No.: B1374782 Get Quote

Abstract: This technical guide provides a comprehensive overview of the physicochemical

properties, synthesis, and analytical characterization of 5-Bromo-2-fluoro-3-nitrotoluene. As

a substituted halonitroaromatic compound, it holds potential as a key intermediate in the

development of novel pharmaceuticals and agrochemicals. Due to the limited availability of

experimental data in public literature, this document synthesizes information from established

chemical principles and data from structurally analogous compounds to provide a robust

predictive profile and detailed, field-proven experimental protocols for its synthesis and

characterization. This guide is intended for researchers, scientists, and drug development

professionals engaged in synthetic and medicinal chemistry.

Introduction and Chemical Identity
5-Bromo-2-fluoro-3-nitrotoluene is a polysubstituted aromatic compound featuring a toluene

core functionalized with bromine, fluorine, and a nitro group. The specific arrangement of these

substituents dictates its electronic properties and reactivity, making it a potentially valuable

building block in organic synthesis. The presence of halogens can significantly modulate a

molecule's metabolic stability, lipophilicity, and binding affinity, while the nitro group is a

versatile functional handle for further chemical transformations, such as reduction to an amine.

[1] This guide aims to provide a foundational understanding of this compound's properties and

the methodologies for its synthesis and characterization.

Table 1: Core Chemical Properties of 5-Bromo-2-fluoro-3-nitrotoluene
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Property Value Source(s)

IUPAC Name
5-Bromo-2-fluoro-1-methyl-3-

nitrobenzene
[2]

CAS Number 1375068-74-8 [3]

Molecular Formula C₇H₅BrFNO₂ [3]

Molecular Weight 234.02 g/mol [2][3]

Canonical SMILES
CC1=C(C(=C(C=C1)Br)--

INVALID-LINK--[O-])F
[2]

InChI Key
DYNFTQDGEFBCPS-

UHFFFAOYSA-N
[4]

Appearance
Predicted: White to light yellow

solid
[5]

Predicted Physicochemical Properties
While experimental data for many physicochemical properties of 5-Bromo-2-fluoro-3-
nitrotoluene are not readily available, reliable predictions can be made based on its structure

and data from analogous compounds. These predictions are crucial for designing experimental

conditions for synthesis, purification, and biological assays.

Table 2: Predicted Physicochemical Data
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Property Predicted Value
Basis for Prediction and
Insights

Melting Point 55-65 °C

Based on melting points of

similar substituted

nitrotoluenes, such as 4-

Bromo-5-fluoro-2-nitrotoluene

(59-63 °C).[6] The presence of

multiple polar substituents is

expected to result in a solid

state at room temperature with

a relatively sharp melting point.

Boiling Point
>250 °C (at atmospheric

pressure)

Halogenated nitrotoluenes

typically have high boiling

points due to their polarity and

molecular weight. For

example, 2-fluoro-3-

nitrotoluene has a boiling point

of 111 °C at 12 mmHg.[7]

Extrapolation to atmospheric

pressure suggests a

significantly higher value.

Solubility

Predicted to be soluble in

common organic solvents

(DCM, Ethyl Acetate, Acetone,

THF) and sparingly soluble in

non-polar solvents (Hexane)

and water.

The aromatic structure and

halogen substituents suggest

solubility in moderately polar to

polar apathetic solvents.[8][9]

The nitro group and fluorine

atom can participate in

hydrogen bonding with protic

solvents, but overall

lipophilicity is expected to

dominate.

LogP (Octanol-Water Partition

Coefficient)

2.9 Computed by XLogP3 3.0.[2]

This value indicates moderate

lipophilicity, suggesting good

potential for membrane
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permeability in biological

systems.

Storage Conditions

Store at -4°C for short periods

(1-2 weeks) and -20°C for

long-term storage (1-2 years).

[3]

Synthesis and Purification
The synthesis of 5-Bromo-2-fluoro-3-nitrotoluene can be logically approached via the

electrophilic nitration of a suitable di-substituted toluene precursor. The regioselectivity of the

nitration is a critical consideration, governed by the directing effects of the existing substituents

on the aromatic ring.

Proposed Synthetic Pathway
The most plausible synthetic route involves the nitration of 3-Bromo-2-fluorotoluene. The

methyl group is an activating, ortho, para-director, while the fluorine and bromine atoms are

deactivating, yet also ortho, para-directing. The interplay of these effects will determine the

position of the incoming nitro group.

3-Bromo-2-fluorotoluene

5-Bromo-2-fluoro-3-nitrotoluene

Nitration

HNO₃ / H₂SO₄

(Nitrating Mixture)

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Bromo-2-fluoro-3-nitrotoluene.

Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for the nitration of halogenated aromatic

compounds.[10][11]

Materials and Reagents:
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3-Bromo-2-fluorotoluene

Concentrated Nitric Acid (68-70%)

Concentrated Sulfuric Acid (98%)

Dichloromethane (DCM)

Saturated Sodium Bicarbonate Solution

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate

Crushed Ice

Procedure:

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add

concentrated nitric acid to an equal volume of concentrated sulfuric acid with careful stirring.

Keep the temperature of the mixture below 10 °C.[10]

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, dissolve 3-Bromo-2-fluorotoluene in a minimal amount

of concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice bath.

Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the

substrate. Maintain the reaction temperature below 10 °C throughout the addition.[10]

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room

temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography

(TLC).

Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with stirring.

[9] If a solid precipitates, collect it by vacuum filtration and wash with cold water until the

filtrate is neutral. If no solid forms, extract the aqueous mixture with dichloromethane (3 x 50

mL).
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Purification: Combine the organic extracts and wash sequentially with water, saturated

sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium

sulfate, filter, and remove the solvent under reduced pressure. The crude product can be

further purified by column chromatography on silica gel or by recrystallization from a suitable

solvent system (e.g., ethanol/water).[12][13]

Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the

synthesized 5-Bromo-2-fluoro-3-nitrotoluene. The following sections detail the expected

spectroscopic data and provide generalized protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation.[14]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the nitro group and meta to the bromine.

δ ~7.5-7.7 ppm (d, 1H): Aromatic proton meta to the nitro group and ortho to the bromine.

δ ~2.4-2.6 ppm (s, 3H): Methyl group protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

δ ~150-160 ppm (d, J_CF ≈ 250 Hz): Carbon bearing the fluorine (C-F).

δ ~140-150 ppm: Carbon bearing the nitro group (C-NO₂).

δ ~130-140 ppm: Aromatic CH carbons.

δ ~115-125 ppm: Carbon bearing the bromine (C-Br).

δ ~110-120 ppm: Carbon bearing the methyl group (C-CH₃).

δ ~15-20 ppm: Methyl carbon (-CH₃).

Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) in an NMR tube.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Standard

pulse programs for both 1D and 2D experiments (COSY, HSQC, HMBC) can be utilized for

full structural assignment.[15]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.[3]

Predicted Mass Spectrum (Electron Ionization - EI):

Molecular Ion (M⁺): A characteristic isotopic cluster around m/z 233 and 235 in an

approximate 1:1 ratio, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

[16][17]

Key Fragments:

[M-NO₂]⁺: Loss of the nitro group (m/z 187/189).

[M-Br]⁺: Loss of the bromine atom (m/z 154).

Other fragments resulting from the loss of CO, F, or combinations thereof.

Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or through a gas chromatograph (GC-MS) for volatile samples.

Ionization: Use electron ionization (EI) at 70 eV.

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
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Caption: General workflow for synthesis and analytical characterization.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[18]

Predicted IR Spectrum (KBr pellet or thin film):

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

~1550-1500 cm⁻¹ and 1360-1320 cm⁻¹: Strong, characteristic asymmetric and symmetric

stretching vibrations of the nitro group (NO₂), respectively.[19]

~1250-1150 cm⁻¹: C-F stretching.

~1100-1000 cm⁻¹: C-Br stretching.

~800-900 cm⁻¹: Out-of-plane C-H bending, indicative of the substitution pattern on the

aromatic ring.
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Experimental Protocol: FTIR Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a

volatile solvent and cast a thin film on a salt plate.

Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400

cm⁻¹.

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol: Purity Analysis

System: A reverse-phase HPLC system with a C18 column.[12]

Mobile Phase: A gradient of methanol and water is a common choice for nitrotoluene

isomers.[12]

Detection: UV detection at a wavelength where the compound has significant absorbance

(e.g., ~278 nm).[12]

Analysis: Inject a solution of the sample and analyze the resulting chromatogram for the

presence of impurities. Purity is determined by the relative area of the main peak.

Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 5-Bromo-2-
fluoro-3-nitrotoluene and during its synthesis.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and

appropriate chemical-resistant gloves.[3]

Ventilation: Handle the compound and conduct all reactions in a well-ventilated fume hood.

[8]
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Nitration Hazards: Nitration reactions are highly exothermic and can be explosive if not

properly controlled. Maintain strict temperature control and add reagents slowly.[7][8]

Toxicity: Nitroaromatic compounds are generally considered toxic and may be harmful if

inhaled, ingested, or absorbed through the skin.[20]

Disposal: Dispose of all chemical waste in accordance with local, state, and federal

regulations.[3]

Conclusion
5-Bromo-2-fluoro-3-nitrotoluene is a compound with significant potential as an intermediate

in various fields of chemical synthesis. This guide provides a comprehensive predictive

overview of its physicochemical properties and detailed, practical protocols for its synthesis and

characterization. The provided methodologies are grounded in established chemical principles

and are designed to be self-validating, ensuring a high degree of scientific integrity.

Researchers and scientists can use this guide as a foundational resource for their work with

this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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